molecular formula C9H12N2O3S B2620072 2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid CAS No. 1239728-67-6

2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid

Cat. No.: B2620072
CAS No.: 1239728-67-6
M. Wt: 228.27
InChI Key: CBLFWBWIRRPFGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid is a heterocyclic compound that contains both thiazole and oxolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid typically involves the reaction of oxolane derivatives with thiazole precursors under specific conditions. One common method involves the reaction of oxolane-2-carboxylic acid with thioamide in the presence of a base, followed by cyclization to form the thiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Oxolan-2-yl)methyl]amino}-1,3-thiazole-4-carboxylic acid is unique due to the presence of both oxolane and thiazole rings, which confer distinct chemical and biological properties. This dual-ring structure can enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S/c12-8(13)7-5-15-9(11-7)10-4-6-2-1-3-14-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLFWBWIRRPFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.